Cas no 204913-00-8 (tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate)
![tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/204913-00-8x500.png)
tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-
- tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- (1S, 4R)-3-Oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester
- (1S,4R)-2-Boc-3-oxo-2-azabicyclo[2.2.1]heptane
- C13306
- CS-M3740
- AKOS037650807
- CS-15341
- 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester, (1S)-
- MFCD31630875
- 204913-00-8
-
- MDL: MFCD31630875
- インチ: 1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3/t7?,8-/m1/s1
- InChIKey: JGKYCLQDFDRUQJ-BRFYHDHCSA-N
- ほほえんだ: O=C1C2CC[C@H](C2)N1C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 211.12084340g/mol
- どういたいしつりょう: 211.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1093498-100mg |
tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
204913-00-8 | 97% | 100mg |
¥652 | 2023-04-15 | |
Chemenu | CM468170-250mg |
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)- |
204913-00-8 | 95%+ | 250mg |
$101 | 2022-09-01 | |
eNovation Chemicals LLC | D772732-1g |
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)- |
204913-00-8 | 97% | 1g |
$245 | 2024-06-06 | |
Chemenu | CM468170-100mg |
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)- |
204913-00-8 | 95%+ | 100mg |
$61 | 2022-09-01 | |
eNovation Chemicals LLC | Y1210069-250mg |
tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
204913-00-8 | 97% | 250mg |
$125 | 2024-07-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R1140-1g |
(1S, 4R)-3-Oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester |
204913-00-8 | 96% | 1g |
¥2605.69 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3592-5g |
tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
204913-00-8 | 97% | 5g |
¥5940.0 | 2024-04-22 | |
1PlusChem | 1P00IMI0-1g |
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)- |
204913-00-8 | 97.00% | 1g |
$300.00 | 2023-12-19 | |
eNovation Chemicals LLC | Y1210069-25g |
tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
204913-00-8 | 97% | 25g |
$3345 | 2024-07-21 | |
A2B Chem LLC | AI68168-10g |
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)- |
204913-00-8 | 95% | 10g |
$1639.00 | 2024-04-20 |
tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 関連文献
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateに関する追加情報
Comprehensive Overview of tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 204913-00-8)
The compound tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 204913-00-8) is a highly specialized chiral intermediate widely utilized in pharmaceutical synthesis and organic chemistry research. Its unique bicyclic structure and stereochemistry make it a valuable building block for the development of bioactive molecules, particularly in the fields of asymmetric synthesis and medicinal chemistry. The growing demand for enantiomerically pure compounds in drug discovery has significantly increased interest in this molecule, as evidenced by its frequent appearance in scientific literature and patent applications.
One of the most compelling aspects of tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is its rigid bicyclo[2.2.1]heptane framework, which provides exceptional stereochemical control in synthetic transformations. This characteristic aligns perfectly with current trends in green chemistry and atom economy, where researchers seek efficient pathways to complex molecular architectures. The compound's tert-butyloxycarbonyl (Boc) protecting group further enhances its utility by offering both stability during reactions and easy deprotection under mild conditions.
Recent advancements in continuous flow chemistry and automated synthesis platforms have created new opportunities for utilizing CAS No. 204913-00-8 in high-throughput drug discovery. Pharmaceutical companies are particularly interested in its potential as a precursor for central nervous system (CNS) active compounds, given the structural similarity to various neuroactive scaffolds. The compound's chiral purity and predictable reactivity make it especially valuable for developing next-generation therapeutics with improved safety profiles.
From a synthetic chemistry perspective, tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as an excellent example of how conformational restriction can be leveraged to control molecular properties. This principle is increasingly important in modern drug design, where researchers aim to optimize target selectivity and metabolic stability. The compound's 3-oxo-2-azabicyclo core has shown particular promise in the development of enzyme inhibitors and receptor modulators, addressing current challenges in therapeutic development.
The analytical characterization of CAS No. 204913-00-8 typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry, reflecting the pharmaceutical industry's stringent quality requirements. These analytical methods ensure the compound meets the exacting standards needed for GMP manufacturing and regulatory submissions. The growing emphasis on quality by design (QbD) principles in pharmaceutical development further underscores the importance of such well-characterized intermediates.
In the context of current research trends, tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate represents an important case study in scalable asymmetric synthesis. Many researchers are investigating novel catalytic methods to produce this and similar compounds more efficiently, addressing key questions about catalyst loading, solvent selection, and process intensification. These investigations align with broader industry goals of reducing environmental impact while maintaining synthetic efficiency.
The storage and handling of CAS No. 204913-00-8 follow standard protocols for sensitive organic compounds, with particular attention to moisture control due to the Boc protecting group's sensitivity. Proper storage conditions are crucial for maintaining the compound's chemical integrity and stereochemical purity over time, factors that are especially important for pharmaceutical applications where consistency is paramount.
Looking toward future applications, researchers are exploring the potential of tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in emerging areas such as PROTAC technology and targeted protein degradation. The compound's structural features make it an attractive candidate for developing bifunctional molecules that can simultaneously engage multiple biological targets, representing one of the most exciting frontiers in modern drug discovery.
From a commercial perspective, the availability of CAS No. 204913-00-8 from multiple suppliers reflects its established position in the fine chemicals market. However, quality variations between sources remain an important consideration for researchers, highlighting the need for thorough vendor qualification and material characterization when sourcing this material. The compound's pricing structure typically reflects its chiral purity and synthetic complexity, with higher grades commanding premium prices.
In conclusion, tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 204913-00-8) represents a versatile and valuable intermediate at the intersection of modern synthetic chemistry and pharmaceutical development. Its unique structural features and well-established chemistry continue to make it relevant to current research priorities, including stereoselective synthesis, process optimization, and innovative therapeutic design. As the pharmaceutical industry evolves to meet new challenges, compounds like this will undoubtedly play an increasingly important role in advancing medicinal chemistry.
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